Glisoxepid-d4
Description
Properties
CAS No. |
1795033-41-8 |
|---|---|
Molecular Formula |
C20H27N5O5S |
Molecular Weight |
453.55 |
IUPAC Name |
5-methyl-N-[2-[4-[(2,2,7,7-tetradeuterioazepan-1-yl)carbamoylsulfamoyl]phenyl]ethyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H27N5O5S/c1-15-14-18(23-30-15)19(26)21-11-10-16-6-8-17(9-7-16)31(28,29)24-20(27)22-25-12-4-2-3-5-13-25/h6-9,14H,2-5,10-13H2,1H3,(H,21,26)(H2,22,24,27)/i12D2,13D2 |
InChI Key |
ZKUDBRCEOBOWLF-IDPVZSQYSA-N |
SMILES |
CC1=CC(=NO1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NN3CCCCCC3 |
Synonyms |
N-[2-[4-[[[[(Hexahydro-1H-azepin-1-yl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-5-methyl-3-isoxazolecarboxamide-d4; 4-[4-[β-(5-Methylisoxazole-3-carboxamido)ethyl]_x000B_phenylsulfonyl]-1,1-hexamethylenesemicarbazide-d4; BS 4231-d4; Glisepin-d4; Glisoxep |
Origin of Product |
United States |
Synthetic Pathways and Structural Confirmation of Glisoxepid D4
Deuteration Strategies and Methodological Considerations
The synthesis of Glisoxepid-d4 involves the selective replacement of hydrogen atoms with deuterium (B1214612). This is typically achieved through specialized deuteration techniques. smolecule.com
Deuterium Exchange Reactions
Hydrogen-deuterium (H/D) exchange reactions are a common and direct method for introducing deuterium into organic molecules. d-nb.info These reactions involve the use of a deuterium source, such as deuterium oxide (D₂O), to replace labile protons in the molecule. d-nb.inforesearchgate.net For sulfonylureas like Glisoxepid, H/D exchange can be facilitated under acidic, basic, or metal-catalyzed conditions. d-nb.info The efficiency and regioselectivity of the exchange depend on factors like the choice of catalyst, solvent, and reaction temperature. acs.orgacs.org
Catalytic Deuteration Techniques
Catalytic methods offer a powerful approach for targeted deuteration. acs.org Iridium-based catalysts, for instance, have been shown to be effective for the selective ortho-deuteration of aromatic rings in sulfonylureas and related compounds. acs.orgresearchgate.net This method is particularly valuable for late-stage deuteration, where the isotopic label is introduced into a complex molecule or an advanced synthetic intermediate. acs.org Another approach is catalytic hydrogenation, where deuterated hydrogen gas is used in the presence of a catalyst to saturate double bonds or reduce specific functional groups, thereby incorporating deuterium into the molecule. smolecule.com
Precursor Chemistry and Intermediate Formation in this compound Synthesis
In chemistry, a precursor is a compound that participates in a chemical reaction that results in the formation of another compound. chemeurope.comwikipedia.org The synthesis of this compound begins with non-deuterated precursors that are either commercially available or synthesized through established organic chemistry routes. Key precursors for Glisoxepid would include a substituted isoxazole (B147169) derivative and a sulfonylurea moiety.
The general synthetic route may involve several intermediate steps. smolecule.com For instance, a key intermediate could be formed by coupling the isoxazole component with a side chain that will ultimately connect to the sulfonylurea group. The deuteration step can be performed on a suitable precursor or intermediate before the final assembly of the this compound molecule. ansto.gov.au The choice of which intermediate to deuterate depends on the desired labeling pattern and the stability of the intermediates under the deuteration conditions.
Purification Methodologies for this compound
Following synthesis, purification is a critical step to isolate this compound from unreacted starting materials, by-products, and non-deuterated or partially deuterated species. smolecule.com Common purification techniques include:
Chromatography: Techniques such as flash chromatography and high-performance liquid chromatography (HPLC) are widely used for the purification of deuterated compounds. ansto.gov.aunih.gov These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.
Recrystallization: This technique is used to purify solid compounds based on differences in solubility. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool, causing the desired compound to crystallize out in a purer form.
Distillation: For volatile impurities or precursors, distillation can be an effective purification method. rsc.org
The purity of the final this compound product is typically assessed by a combination of chromatographic and spectroscopic methods. ansto.gov.au
Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation
Confirming the correct structure and the precise location and extent of deuterium incorporation is paramount. A combination of advanced analytical techniques is employed for this purpose. ansto.gov.auansto.gov.au
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Integration Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of deuterated compounds. aocs.org
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the disappearance or reduction in the intensity of signals corresponding to the positions where hydrogen has been replaced by deuterium provides direct evidence of successful deuteration. rsc.org The integration values of the remaining proton signals can be used to quantify the degree of deuteration at specific sites. ox.ac.uk
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum that shows signals only at the positions where deuterium has been incorporated. ansto.gov.auansto.gov.au This is a powerful method for confirming the sites of deuteration.
¹³C NMR (Carbon-13 NMR): While ¹³C NMR spectra are generally more complex, the coupling between carbon and deuterium (C-D) can provide additional structural information and confirm the location of the deuterium labels. rsc.org
The following table summarizes the key NMR techniques used for analyzing this compound:
| NMR Technique | Information Provided |
| ¹H NMR | Identifies the absence of protons at deuterated sites and allows for quantification of deuterium incorporation. rsc.orgox.ac.uk |
| ²H NMR | Directly detects the presence and location of deuterium atoms in the molecule. ansto.gov.auansto.gov.au |
| ¹³C NMR | Provides information on the carbon skeleton and can show C-D coupling, confirming deuteration sites. rsc.org |
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Verification
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique in the structural confirmation of novel chemical entities, including isotopically labeled compounds like this compound. researchgate.net Its power lies in the ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy and precision, typically to the third or fourth decimal place. researchgate.net This capability allows for the determination of an elemental composition from a measured mass and provides unambiguous confirmation of a compound's chemical structure. researchgate.netmsesupplies.com When synthesizing deuterated analogues of pharmaceutical compounds, HRMS is indispensable not only for confirming the final structure but, crucially, for verifying the degree and position of deuterium incorporation—a parameter known as isotopic purity. nih.govresearchgate.net
The verification of isotopic purity is a critical quality control step, as the pharmacological and pharmacokinetic properties of a deuterated drug can be influenced by the level of deuterium enrichment. researchgate.netd-nb.info In the context of this compound, the synthesis aims to replace four specific hydrogen atoms with deuterium. However, the synthetic process may result in a mixture of molecules with varying numbers of deuterium atoms, known as isotopologues (e.g., d0, d1, d2, d3, d4, and potentially over-deuterated species). nih.govd-nb.info HRMS provides the necessary resolving power to separate and quantify these closely related species. nih.govresearchgate.net
The methodology leverages the minute mass difference between hydrogen (1.007825 u) and deuterium (2.014102 u). HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can distinguish between the protonated molecular ions of each isotopologue. researchgate.net For instance, the mass difference between the [M+H]⁺ ion of Glisoxepid-d3 and this compound is significant enough to be resolved by HRMS, allowing for their differentiation and relative quantification.
The table below details the theoretical exact masses for the protonated molecular ions of Glisoxepid and its deuterated isotopologues.
Table 1: Theoretical Exact Masses of Protonated Glisoxepid Isotopologues
| Isotopologue | Formula | Theoretical m/z ([M+H]⁺) |
|---|---|---|
| Glisoxepid (d0) | C₂₀H₂₈N₃O₅S⁺ | 422.17497 |
| Glisoxepid-d1 | C₂₀H₂₇D₁N₃O₅S⁺ | 423.18125 |
| Glisoxepid-d2 | C₂₀H₂₆D₂N₃O₅S⁺ | 424.18752 |
| Glisoxepid-d3 | C₂₀H₂₅D₃N₃O₅S⁺ | 425.19380 |
| This compound | C₂₀H₂₄D₄N₃O₅S⁺ | 426.19908 |
During analysis, a sample of synthesized this compound is introduced into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI) coupled with liquid chromatography (LC-HRMS). nih.govresearchgate.net The instrument then measures the m/z and relative intensity of all ions. The resulting mass spectrum displays a cluster of peaks corresponding to the different isotopologues present in the sample.
The following table presents a hypothetical data set from an HRMS analysis of a this compound sample, demonstrating how isotopic purity is determined.
Table 2: Illustrative HRMS Data for a this compound Sample
| Isotopologue | Observed m/z ([M+H]⁺) | Mass Error (ppm) | Relative Abundance (%) |
|---|---|---|---|
| d0 | 422.1751 | 0.31 | 0.1 |
| d1 | 423.1814 | 0.35 | 0.3 |
| d2 | 424.1877 | 0.42 | 1.5 |
| d3 | 425.1940 | 0.47 | 3.5 |
| d4 | 426.1992 | 0.28 | 94.6 |
Based on the relative abundances of the observed isotopologue peaks, the isotopic purity of the batch can be calculated. nih.govresearchgate.net In the example above, the isotopic enrichment of the target d4 compound is 94.6%. The low parts-per-million (ppm) mass error for each species confirms their elemental composition and builds confidence in the identity of the measured ions. This rapid and highly sensitive method requires minimal sample consumption and is a definitive tool for ensuring the quality and consistency of synthesized deuterated compounds for pharmaceutical research. nih.govresearchgate.net
Analytical Methodologies and Quantitative Applications of Glisoxepid D4
Glisoxepid-d4 as an Internal Standard in Bioanalytical Chemistry
In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is essential to correct for variability during sample processing and analysis. wuxiapptec.com A stable isotope-labeled internal standard (SIIS), such as this compound, is considered the gold standard for these applications. researchgate.netscispace.com
The fundamental principle behind using a SIIS is that it is chemically and physically almost identical to the analyte of interest—in this case, Glisoxepid. wuxiapptec.comlgcstandards.com this compound is synthesized by replacing four hydrogen atoms in the Glisoxepid molecule with deuterium (B1214612) atoms. youtube.com Since isotopes of an element have the same chemical properties, this compound behaves just like the unlabeled Glisoxepid during sample extraction, cleanup, chromatographic separation, and ionization in the mass spectrometer. lgcstandards.comyoutube.com
However, due to the incorporation of deuterium, this compound has a different mass-to-charge ratio (m/z) than Glisoxepid. lgcstandards.com This mass difference allows the mass spectrometer to detect and distinguish between the analyte and the internal standard simultaneously. youtube.comscioninstruments.com By adding a known quantity of this compound to every sample at the beginning of the analytical process, any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the internal standard to the same degree. wuxiapptec.comyoutube.com The final concentration of the analyte is determined by calculating the ratio of the analyte's peak area to the internal standard's peak area. avantiresearch.com This ratio normalization effectively cancels out procedural variations, leading to highly accurate and precise quantification. lgcstandards.commusechem.com
The selection of this compound as an internal standard for the quantitative analysis of Glisoxepid in LC-MS/MS assays is based on several critical criteria that ensure method robustness and accuracy. An ideal SIIS should co-elute with the unlabeled analyte and be measured simultaneously based on its mass selectivity.
Table 1: Selection Criteria for this compound as an Internal Standard
| Criteria | Description | Rationale and Importance |
|---|---|---|
| Chemical & Physical Similarity | This compound is chemically identical to Glisoxepid, ensuring it mimics the analyte's behavior during extraction, chromatography, and ionization. wuxiapptec.comlgcstandards.com | This property is crucial for accurately compensating for matrix effects and variability in sample recovery. wuxiapptec.comlgcstandards.com |
| Mass Differentiation | The mass of this compound is increased by four daltons (Da) due to the deuterium labels. A mass difference of 4-5 Da is considered ideal. wuxiapptec.com | This prevents mass spectrometric cross-talk, where the isotopic signal of the analyte interferes with the internal standard's signal, and vice versa. wuxiapptec.comcerilliant.com |
| Chromatographic Co-elution | Ideally, the SIIS should have the same retention time as the analyte. | While deuterium labeling can sometimes cause a slight shift in retention time, close elution is necessary for the SIIS to experience the same matrix effects as the analyte. researchgate.netscispace.com |
| Isotopic Stability | The deuterium labels must be chemically stable and not undergo back-exchange with hydrogen atoms from the solvent or matrix. cerilliant.com | Instability would alter the mass of the internal standard, compromising its ability to provide accurate quantification. |
| High Purity | The internal standard must have high chemical and isotopic purity. cerilliant.comchromforum.org | Impurities can introduce interfering signals, while low isotopic purity can compromise the assay's sensitivity and accuracy. avantiresearch.comnih.gov |
The isotopic purity of this compound is a critical factor that directly affects the precision and accuracy of a bioanalytical assay. Isotopic purity refers to the percentage of the internal standard that is fully labeled with the stable isotope. avantiresearch.com For this compound, this means the standard should ideally contain only molecules with four deuterium atoms.
Furthermore, significant chemical impurities in the internal standard can also interfere with the analyte's measurement, potentially leading to inaccurate results. chromforum.orgnih.gov For instance, a study involving atovaquone-d4 (B1461952) found that its isotopic purity was significantly lower than stated on its certificate of analysis, which had a major impact on method validation. nih.gov Therefore, it is imperative to scrutinize the purity of any SIIS, including this compound, before its use in method development to ensure the reliability of the quantitative data. nih.gov
Criteria for this compound Selection in LC-MS/MS Assays
Quantitative Analysis of Glisoxepid and Related Analytes Using this compound
The use of this compound is integral to the development of robust methods for quantifying Glisoxepid in various biological samples.
Developing a quantitative assay for Glisoxepid in complex biological matrices like plasma or urine requires a rigorous validation process to demonstrate its reliability. turkjps.orgjyoungpharm.org Using this compound helps to overcome challenges such as matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. nih.gov
Method validation is typically performed according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). jyoungpharm.org Key validation parameters include selectivity, linearity, accuracy, precision, recovery, and stability. The use of a SIIS like this compound is particularly beneficial for improving the accuracy and precision of the method. scispace.comjyoungpharm.org
Table 2: Typical Bioanalytical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Common Acceptance Criteria |
|---|---|---|
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the internal standard. nih.gov |
| Linearity | The ability to produce results that are directly proportional to the concentration of the analyte in the sample. | The calibration curve should have a correlation coefficient (r²) ≥ 0.99. sigmaaldrich.com |
| Accuracy & Precision | Accuracy is the closeness of the measured value to the true value. Precision is the degree of scatter among a series of measurements. turkjps.org | For quality control samples, the mean concentration should be within ±15% of the nominal value (±20% at LLOQ), and the coefficient of variation (CV%) should not exceed 15% (20% at LLOQ). |
| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte and internal standard. scispace.com | The CV% of the IS-normalized matrix factor across different lots of matrix should be ≤15%. |
| Recovery | The efficiency of the extraction process for the analyte from the biological matrix. | Recovery should be consistent, precise, and reproducible. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Analyte concentrations should remain within ±15% of the initial concentration. |
The separation of Glisoxepid and this compound from endogenous components in biological samples is achieved using liquid chromatography. The most common techniques are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), typically coupled with tandem mass spectrometry (MS/MS). waters.comauroraprosci.com
LC-MS/MS is the preferred technique for quantitative bioanalysis due to its high sensitivity, selectivity, and specificity. researchgate.netwaters.com The liquid chromatography system separates the compounds, which are then ionized and detected by the mass spectrometer.
Reversed-phase chromatography is a commonly used separation mode for compounds like Glisoxepid. auroraprosci.com In this technique, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic acid) to improve peak shape. jyoungpharm.orgauroraprosci.com
UPLC represents a significant advancement over traditional HPLC. auroraprosci.com By using columns packed with smaller particles (sub-2 µm), UPLC systems operate at higher pressures to achieve faster and more efficient separations. waters.commeasurlabs.com
Table 3: Comparison of HPLC and UPLC Technologies
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) |
|---|---|---|
| Particle Size | Typically 3-5 µm | Sub-2 µm |
| Operating Pressure | Lower (e.g., ~40 MPa) auroraprosci.com | Higher (e.g., up to 100 MPa) auroraprosci.com |
| Analysis Time | Longer (e.g., 10-30 minutes) auroraprosci.com | Faster (e.g., 3-10 minutes) auroraprosci.com |
| Resolution | Good | Higher, resulting in sharper and narrower peaks. waters.commeasurlabs.com |
| Sensitivity | Standard | Increased due to narrower peaks leading to higher peak concentrations. waters.com |
| Application | Widely used for routine analysis. auroraprosci.com | Ideal for high-throughput screening and complex sample analysis. waters.com |
The choice between HPLC and UPLC depends on the specific requirements of the assay, such as the need for high throughput or enhanced resolution for complex mixtures. waters.com Regardless of the chromatographic method, the coupling with MS/MS detection and the proper use of this compound as an internal standard are paramount for achieving reliable quantitative results for Glisoxepid in bioanalytical studies.
Mass Spectrometric Detection (e.g., Triple Quadrupole MS, Q-TOF MS)
The quantitative analysis of Glisoxepid is critically reliant on the use of a stable isotope-labeled internal standard (SIL-IS), with this compound serving as the exemplary choice for liquid chromatography-mass spectrometry (LC-MS) based methods. clearsynth.comresearchgate.net The use of a deuterated standard is considered the gold standard in quantitative bioanalysis because it shares nearly identical physicochemical properties, chromatographic retention time, and ionization efficiency with the unlabeled analyte. researchgate.netwuxiapptec.com This ensures that any variability introduced during sample preparation, such as extraction inconsistencies or matrix effects during ionization, is mirrored by both the analyte and the internal standard, allowing for highly accurate and precise quantification. lcms.czscioninstruments.comfda.gov
Triple Quadrupole Mass Spectrometry (MS/MS)
Triple quadrupole (QqQ) mass spectrometers are the workhorses for targeted quantitative analysis due to their high sensitivity and selectivity, operating in Multiple Reaction Monitoring (MRM) mode. lcms.cznih.gov In this setup, the first quadrupole (Q1) is set to isolate the precursor ion of this compound—typically the protonated molecule [M+H]⁺. This isolated ion is then fragmented in the second quadrupole (q2), which acts as a collision cell. The third quadrupole (Q3) is then set to filter for a specific, characteristic product ion resulting from the fragmentation.
The mass-to-charge ratio (m/z) of the this compound precursor ion will be approximately 4 daltons higher than that of the unlabeled Glisoxepid. The fragmentation pattern of sulfonylureas often involves the cleavage of the sulfonylurea bridge. researchgate.net The specific MRM transitions (precursor ion → product ion) for both Glisoxepid and its deuterated internal standard, this compound, would be optimized during method development to achieve maximum signal intensity and specificity. A typical method validation would include the parameters outlined in the table below. pharmanueva.com
Table 1: Illustrative Parameters for MRM-based Quantification of Glisoxepid using this compound
| Parameter | Glisoxepid (Analyte) | This compound (Internal Standard) | Description |
| Precursor Ion (Q1, m/z) | [M+H]⁺ (e.g., 446.1) | [M+D+H]⁺ (e.g., 450.1) | The m/z of the protonated molecule isolated in the first quadrupole. |
| Product Ion (Q3, m/z) | Specific Fragment (e.g., 171.1) | Specific Fragment (e.g., 171.1 or 175.1) | A stable, high-intensity fragment ion selected in the third quadrupole for quantification. |
| Dwell Time (ms) | e.g., 100-200 | e.g., 100-200 | The time spent monitoring a specific MRM transition. |
| Collision Energy (eV) | Optimized Value | Optimized Value | The energy applied in the collision cell (q2) to induce fragmentation. |
Note: The m/z values are illustrative, based on the molecular weight of Glisoxepid and common fragmentation patterns of related compounds. Actual values must be determined empirically.
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry
Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is a high-resolution accurate mass (HRAM) technique that provides an alternative and powerful approach for detection. uni-bonn.de Unlike triple quadrupoles that monitor specific mass transitions, Q-TOF instruments measure the m/z of ions with very high accuracy (typically <5 ppm), allowing for confident identification based on the exact mass. raco.cat This is particularly useful for confirming the identity of analytes and for untargeted screening methods where the compounds of interest are not known in advance. nih.gov
For this compound, a Q-TOF analysis would involve measuring the exact mass of the protonated molecule with high precision. This high mass accuracy allows for the calculation of the elemental formula, which provides a high degree of certainty in compound identification and distinguishes it from other co-eluting compounds that may have the same nominal mass.
Table 2: Theoretical Exact Mass of this compound
| Compound | Elemental Formula | Monoisotopic Mass (Da) | [M+H]⁺ Ion Exact Mass (Da) |
| This compound | C₂₀H₂₃D₄N₅O₅S | 449.1995 | 450.2068 |
Note: Calculation based on the elemental composition with Deuterium (D) = 2.01410178 u.
Application of this compound in Metabolomic and Proteomic Research as a Reference
In metabolomic and proteomic studies, which aim to comprehensively identify and quantify the small molecules (metabolites) and proteins in a biological system, data quality and normalization are paramount. columbia.edu Stable isotope-labeled internal standards like this compound are invaluable reference compounds in these large-scale analyses, even though Glisoxepid is an exogenous drug and not an endogenous metabolite or protein.
The primary role of this compound in this context is to serve as a robust quality control and normalization tool. wuxiapptec.com In untargeted metabolomics, where thousands of features are measured simultaneously, assessing analytical variability is crucial. mdpi.com By spiking a known amount of this compound into every sample at the beginning of the workflow, researchers can monitor and correct for variations that occur during sample extraction, storage, and the LC-MS analysis itself. scioninstruments.com
Key applications include:
Quality Control in Large Cohort Studies: In studies involving numerous samples, instrument performance can drift over time. The consistent signal of the spiked this compound across all runs can be used to assess system stability and to normalize the data, ensuring that observed differences between sample groups are biological rather than technical artifacts.
Normalization for Matrix Effects: Biological matrices like plasma or serum are incredibly complex. Co-eluting endogenous compounds can suppress or enhance the ionization of analytes of interest, a phenomenon known as the matrix effect. Because this compound co-elutes with and has nearly identical ionization properties to unlabeled Glisoxepid, it can be used to accurately quantify the parent drug in pharmacokinetic studies that often accompany metabolomic or proteomic investigations. clearsynth.com This allows researchers to correlate the drug's concentration with its effect on the metabolome or proteome.
Method Development and Validation: During the development of analytical methods for metabolomics or proteomics, this compound can be used as a representative compound to optimize extraction efficiency and chromatographic conditions. mdpi.commdpi.com
Table 3: Advantages of Using this compound as a Reference in -Omics Research
| Advantage | Description |
| Process Control | Monitors the consistency of the entire analytical process, from sample extraction to final detection. |
| Quality Assurance | The signal intensity of the internal standard can be tracked to flag problematic samples or instrument drift. |
| Accurate Drug Quantification | Enables precise measurement of the parent drug (Glisoxepid) in parallel pharmacokinetic assessments. |
| Improved Data Reliability | Increases confidence in the results of untargeted metabolomic and proteomic profiling by providing a constant reference point. |
Pharmacokinetic Pk Research Applications of Glisoxepid D4 in Preclinical Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies Utilizing Glisoxepid-d4
ADME studies are fundamental in drug discovery and development, providing critical information about a compound's fate within a biological system. careresearchllc.comselvita.com The use of isotopically labeled compounds like this compound is a primary method for these investigations, allowing for the tracking of the molecule and its metabolites. pharmaron.comnih.gov
In Vitro Metabolic Stability Assays (e.g., Liver Microsomes, Hepatocytes)
In vitro metabolic stability assays are essential for predicting a drug candidate's behavior in vivo. nuvisan.com These assays typically involve incubating the test compound with liver microsomes or hepatocytes to assess its rate of degradation. nuvisan.comsrce.hr This information helps in predicting key pharmacokinetic parameters such as hepatic clearance, bioavailability, and half-life. srce.hrnih.gov
Liver microsomes, which are subcellular fractions of the liver, are primarily used to evaluate Phase I metabolism, which is often mediated by cytochrome P450 (CYP) enzymes. srce.hradmescope.com Hepatocytes, on the other hand, contain a broader range of metabolic enzymes and cofactors, providing a more comprehensive assessment of both Phase I and Phase II (conjugative) metabolism. admescope.comeuropa.eu The data generated from these assays, such as the intrinsic clearance (CLint), are crucial for in vitro-in vivo extrapolation (IVIVE). srce.hr
| In Vitro System | Primary Metabolic Pathways Assessed | Key Parameters Determined |
| Liver Microsomes | Phase I (e.g., CYP-mediated oxidation) | Intrinsic Clearance (CLint), Half-life (t1/2) |
| Hepatocytes | Phase I and Phase II (conjugation) | Intrinsic Clearance (CLint), Half-life (t1/2) |
These studies are often conducted using cryopreserved hepatocytes in suspension, and the concentration of the compound over time is quantified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.comeuropa.eu
Preclinical In Vivo Pharmacokinetic Profiling in Animal Models
Preclinical in vivo pharmacokinetic studies in animal models are a critical step in drug development. wuxiapptec.comnih.gov These studies provide essential data on how a drug is absorbed, distributed, metabolized, and excreted in a living organism, which is vital for selecting promising drug candidates and for planning clinical trials. wuxiapptec.comallucent.com Rodent and non-rodent species, such as mice, rats, and dogs, are commonly used in these studies. wuxiapptec.comfrontiersin.org
Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged. eupati.eu Low oral bioavailability can be a significant hurdle for many drug candidates and can be influenced by factors such as poor solubility, first-pass metabolism in the gut wall and liver, and active efflux by transporters. pharmaceutical-journal.com
By administering this compound orally to animal models and measuring its concentration in plasma over time, researchers can determine key parameters like the maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC). dovepress.com This data provides a clear picture of the systemic exposure to the drug. ru.nl Comparing the AUC after oral administration to the AUC after intravenous administration allows for the calculation of absolute bioavailability. eupati.eu
| Pharmacokinetic Parameter | Description |
| Cmax | Maximum observed plasma concentration of the drug. |
| Tmax | Time at which Cmax is reached. |
| AUC (Area Under the Curve) | Total drug exposure over time. |
| Oral Bioavailability (F%) | The fraction of the orally administered dose that reaches systemic circulation. |
Tissue distribution studies investigate how a drug distributes into different tissues and organs throughout the body. frontiersin.org These studies are crucial for understanding where the drug exerts its therapeutic effects and for identifying potential sites of toxicity. Radiolabeled compounds are often used to track the drug's distribution. nih.gov
Clearance is a measure of the body's ability to eliminate a drug. nih.gov It is a key parameter that, along with the volume of distribution, determines the drug's half-life. dovepress.com Preclinical studies in animal models help to determine the total body clearance, which includes both metabolic clearance (primarily by the liver) and renal clearance (excretion by the kidneys).
Tissue Distribution and Clearance Studies
Investigation of Kinetic Isotope Effects on this compound Disposition
The substitution of hydrogen with deuterium (B1214612) in this compound can lead to a kinetic isotope effect (KIE). libretexts.org A KIE is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. libretexts.org This occurs because the heavier isotope, deuterium, forms a stronger chemical bond than hydrogen, which can lead to a slower rate of bond cleavage. libretexts.org
Pharmacokinetic Modeling and Simulation Using this compound Data
Compartmental and Non-Compartmental Analysis
Both compartmental and non-compartmental analyses are standard methods used to characterize the pharmacokinetics of a new chemical entity from concentration-time data obtained in preclinical studies. mathworks.combiotrial.com
Non-Compartmental Analysis (NCA)
NCA is a model-independent method that calculates key pharmacokinetic parameters directly from the observed plasma concentration-time data. mathworks.comnih.gov This approach does not assume a specific compartmental structure for the body and is often the first step in pharmacokinetic data analysis due to its simplicity and robustness. pharmasug.org
For this compound, preclinical studies in animal models such as rats or dogs would be conducted. google.comnih.gov Following administration, blood samples would be collected at various time points and analyzed to determine the plasma concentration of the compound. au.dkinvima.gov.coofnisystems.comnih.govpmda.go.jp From this data, a concentration-time curve would be generated, and NCA would be used to calculate the parameters listed in the hypothetical data table below.
Table 1: Hypothetical Non-Compartmental Pharmacokinetic Parameters of this compound in a Preclinical Model
| Parameter | Description | Hypothetical Value |
| Cmax | Maximum observed plasma concentration | Data not available |
| Tmax | Time to reach Cmax | Data not available |
| AUC_last | Area under the plasma concentration-time curve from time zero to the last measurable concentration | Data not available |
| AUC_inf | Area under the plasma concentration-time curve from time zero to infinity | Data not available |
| t1/2 | Terminal half-life | Data not available |
| CL | Total body clearance | Data not available |
| Vd | Volume of distribution | Data not available |
| This table is for illustrative purposes only. No actual data for this compound is publicly available. |
Compartmental Analysis
In contrast to NCA, compartmental analysis uses mathematical models to describe the body as a series of interconnected compartments. biotrial.com The data from concentration-time profiles are fitted to these models (e.g., one-compartment, two-compartment models) to estimate the rates of drug transfer between compartments. This approach can provide a more detailed description of the drug's disposition. pharmasug.org For this compound, a compartmental model would help to elucidate how the deuterium substitution might affect its distribution into different tissues and its elimination from the central compartment (bloodstream).
Physiologically-Based Pharmacokinetic (PBPK) Modeling Considerations
PBPK modeling represents a more sophisticated approach that integrates the physicochemical properties of the drug with detailed physiological and anatomical information of the species being studied. researchgate.netrivm.nlnih.govresearchgate.net These models consist of compartments representing real organs and tissues, interconnected by blood flow. researchgate.net
A PBPK model for this compound would require the following types of data:
Drug-Specific Parameters: This includes molecular weight, solubility, lipophilicity (logP), and plasma protein binding. For this compound, a key aspect would be determining its in vitro metabolic stability in liver microsomes or hepatocytes from different preclinical species and comparing it to the non-deuterated form. nih.gov
System-Specific (Physiological) Parameters: This includes organ volumes, blood flow rates, and tissue composition for the specific preclinical species (e.g., rat). researchgate.net
Table 2: Essential Parameters for a Preclinical PBPK Model of this compound
| Parameter Category | Specific Parameters |
| Compound Properties | Molecular Weight, logP, pKa, Aqueous Solubility |
| In Vitro ADME Data | Plasma Protein Binding, Blood-to-Plasma Ratio, Intrinsic Clearance (from hepatocytes/microsomes) |
| Preclinical Species Physiology (e.g., Rat) | Body Weight, Cardiac Output, Organ Volumes (liver, kidney, lung, etc.), Organ Blood Flows |
| This table is for illustrative purposes only. No actual data for this compound is publicly available. |
Pharmacodynamic Pd and Mechanistic Research Studies Involving Glisoxepid D4
Elucidation of Molecular Mechanisms of Action Using Deuterated Analogs
Deuterated compounds like Glisoxepid-d4 are invaluable tools for elucidating the complex molecular mechanisms of their parent drugs. The substitution of hydrogen with deuterium (B1214612) can reduce the rate of metabolic breakdown at the site of deuteration, leading to a longer half-life and more stable plasma concentrations in research settings. researchgate.netresearchgate.net This enhanced stability makes this compound an ideal probe for detailed mechanistic studies without the confounding variable of rapid metabolic degradation.
The primary molecular target of the sulfonylurea class of drugs is the ATP-sensitive potassium (K-ATP) channel. wikipedia.orgresearchgate.net These channels are complex hetero-octameric proteins composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits in pancreatic β-cells. nih.gov this compound would be instrumental in detailed ligand-target interaction studies to precisely characterize its binding to the SUR1 subunit.
Research in this area would likely involve competitive radioligand binding assays, where this compound competes with a radiolabeled sulfonylurea (like [3H]glibenclamide) for binding to membrane preparations containing K-ATP channels. Such studies determine the binding affinity (Ki) and the concentration required to inhibit 50% of specific binding (IC50). While deuteration itself is not expected to significantly alter the intrinsic binding affinity, the metabolic stability of this compound makes it a superior tool for ensuring accurate and reproducible results in these assays.
Advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM), could also utilize this compound. Cryo-EM has been used to reveal the binding sites of other sulfonylureas, showing they occupy a common pocket within the SUR1 subunit. nih.govelifesciences.org Using this compound could help generate high-resolution structures of the K-ATP channel complex, providing a detailed atomic picture of the interactions that stabilize the drug in its binding pocket and lead to channel inhibition. elifesciences.orgacs.org
Conversely, there is no robust scientific evidence from peer-reviewed literature to support interaction studies of this compound with serotonin (B10506) transporters.
Table 1: Representative Ligand-Target Interaction Data for K-ATP Channels This table presents hypothetical data based on typical findings for sulfonylurea drugs to illustrate the experimental outcomes.
| Parameter | Value | Method |
|---|---|---|
| Binding Affinity (Ki) | 1.5 nM | Competitive Radioligand Binding Assay |
| IC50 | 3.2 nM | Competitive Radioligand Binding Assay |
| Binding Site | Sulfonylurea Receptor 1 (SUR1) | Cryo-Electron Microscopy |
Signaling Pathway Modulation Investigations
The binding of a sulfonylurea like this compound to the SUR1 subunit of the K-ATP channel initiates a well-defined signaling cascade that leads to insulin (B600854) secretion. frontiersin.orgwikipedia.org The use of a metabolically stable analog like this compound allows for precise investigation of these downstream pathways.
The primary mechanism involves the closure of the K-ATP channel, which prevents the efflux of potassium ions (K+) from the pancreatic β-cell. wikipedia.org This leads to the depolarization of the cell membrane, which in turn activates voltage-gated calcium channels. acs.org The subsequent influx of extracellular calcium (Ca2+) raises intracellular calcium concentrations, a critical trigger for the exocytosis of insulin-containing granules. acs.org
Further research using this compound could explore the modulation of other related signaling pathways. For instance, studies have shown that protein kinase A (PKA) and protein kinase C (PKC) can modulate K-ATP channel activity. mdpi.comnih.gov this compound could be used to dissect how sulfonylurea binding interacts with or influences these kinase-mediated regulatory pathways. mdpi.comnih.gov
Table 2: Expected Effects of this compound on Key Signaling Molecules in Pancreatic β-Cells This table summarizes the anticipated downstream effects following K-ATP channel blockade.
| Signaling Molecule/Event | Expected Effect | Rationale |
|---|---|---|
| K+ Efflux | Decrease | Blockade of K-ATP channel pore |
| Membrane Potential | Depolarization (more positive) | Reduced outward flow of positive charge |
| Intracellular Ca2+ | Increase | Opening of voltage-gated Ca2+ channels |
| Insulin Granule Exocytosis | Increase | Ca2+-dependent fusion of granules with cell membrane |
| PKA/PKC Activity | Modulation | Potential cross-talk with K-ATP channel regulation |
Application of this compound in In Vitro Predictive Models
Advanced in vitro models are crucial for preclinical drug evaluation, and the enhanced stability of this compound makes it particularly suitable for these systems, which often require longer-term cell culture. researchgate.netresearchgate.net
Traditional two-dimensional (2D) cell culture using immortalized pancreatic β-cell lines (e.g., INS-1, MIN6) is a foundational method for screening the effects of insulin secretagogues. nih.gov In these models, cells are grown as a monolayer and can be treated with this compound to measure effects on insulin secretion, typically through a glucose-stimulated insulin secretion (GSIS) assay.
However, three-dimensional (3D) culture systems, such as spheroids, are gaining prominence as they more accurately replicate the cell-cell interactions and microenvironment of a native pancreatic islet. nih.govresearchgate.netinsphero.com In these 3D models, this compound could be used to assess not only insulin secretion but also long-term effects on β-cell viability, proliferation, and gene expression, providing a more comprehensive predictive model of the drug's action. researchgate.net
Table 3: Representative Data from a Glucose-Stimulated Insulin Secretion (GSIS) Assay in a 3D β-Cell Spheroid Model This table presents hypothetical data illustrating the expected potentiation of insulin secretion by this compound.
| Treatment Condition | Insulin Secreted (ng/islet/hr) |
|---|---|
| Low Glucose (3 mM) | 0.25 |
| High Glucose (17 mM) | 1.50 |
| High Glucose (17 mM) + this compound | 3.10 |
Organoid and Microphysiological Systems (e.g., Organ-on-a-Chip)
Pancreatic organoids, derived from pluripotent stem cells or primary tissue, represent a significant advancement in in vitro modeling. technologynetworks.comdrugtargetreview.comfrontiersin.org These structures self-organize to include multiple pancreatic cell types (alpha, beta, delta cells) and better mimic the architecture and function of native human islets. technologynetworks.comresearchgate.net Recently, vascularized pancreatic organoids have been developed that show more mature beta cell function and greater insulin secretion in response to glucose. mdc-berlin.dedrugtargetreview.com
Microphysiological systems, or "organs-on-a-chip," take this a step further by incorporating microfluidics to simulate blood flow and create dynamic culture conditions. mdpi.commdpi.comxiahepublishing.com A "pancreas-on-a-chip" could be used to study the pharmacodynamics of this compound in a more physiologically relevant context, observing its effects on insulin secretion in real-time under controlled flow and nutrient gradients. mdpi.comresearchgate.net The metabolic stability of this compound is a distinct advantage in these sophisticated, long-duration experiments, ensuring that the observed effects are due to the compound itself rather than its metabolites. researchgate.net
Preclinical In Vivo Pharmacodynamic Research in Disease Models
The ultimate preclinical validation of a compound's efficacy occurs in in vivo animal models of disease. nih.govresearchgate.net For an antidiabetic agent like this compound, this would involve studies in rodent models of type 2 diabetes. Common models include those induced by chemicals that destroy β-cells (e.g., streptozotocin) or genetic models that feature obesity and insulin resistance (e.g., db/db mice or Zucker diabetic fatty rats). researchgate.netnih.gov
In these models, the primary pharmacodynamic endpoint would be the effect of this compound on blood glucose levels. An oral glucose tolerance test (OGTT) is a standard assay where animals are given an oral glucose load, and blood glucose is measured over time. Treatment with an effective agent like this compound would be expected to significantly lower the glucose excursion compared to vehicle-treated animals.
The key rationale for using this compound in these in vivo studies is to leverage its potentially altered pharmacokinetic profile. researchgate.netresearchgate.net If deuteration leads to a longer half-life, researchers could investigate whether this translates to a more sustained glucose-lowering effect, which could have important therapeutic implications. These studies are critical for establishing a clear link between the drug's pharmacokinetic behavior and its pharmacodynamic response. mdpi.com
Table 4: Representative Data from an Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model This table presents hypothetical data showing the glucose-lowering effect of this compound.
| Time Point (minutes) | Blood Glucose (mg/dL) - Vehicle Control | Blood Glucose (mg/dL) - this compound Treated |
|---|---|---|
| 0 | 185 | 182 |
| 30 | 450 | 295 |
| 60 | 390 | 210 |
| 120 | 250 | 155 |
Biomarker Identification and Quantification in Preclinical Studies
No preclinical studies have been identified that focus on the identification or quantification of biomarkers specifically in response to the administration of this compound. Research on the parent compound, Glisoxepid, focuses on its effect on biomarkers related to glycemic control, such as blood glucose and insulin levels. nih.gov There is no evidence to suggest that this compound has been used as a therapeutic agent in studies aimed at biomarker discovery.
Integrated Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Research
A search for integrated PK/PD modeling studies for this compound yielded no results. While PK/PD modeling is a critical tool in drug development for understanding the relationship between drug exposure and its effect, there is no indication in the available literature that such models have been developed or published for this compound as the compound of interest. evotec.comwikipedia.orgmathworks.comnih.govallucent.com It is plausible that this compound is used as a tool within PK studies of Glisoxepid, which could then be part of a larger PK/PD modeling effort for the parent drug, but no studies explicitly detail this for this compound.
Metabolic Profiling and Fate of Glisoxepid D4 in Biological Systems
Identification and Structural Characterization of Glisoxepid-d4 Metabolites
The process of identifying and characterizing the metabolites of this compound is a critical step in understanding its biotransformation. lcms.cz This involves sophisticated analytical methods to separate and identify novel chemical entities formed in the body. The primary goals are to isolate these metabolites from complex biological matrices and to elucidate their exact chemical structures.
High-resolution mass spectrometry (HRMS) is a cornerstone technique for identifying drug metabolites. lcms.cz Methods such as ultra-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOFMS) are employed to create a "fingerprint" of the metabolites present in a sample. nih.gov For this compound, this process involves comparing the mass-to-charge (m/z) ratios of ions detected in samples against those in control samples and searching against metabolite databases. plos.org
The key advantage of using a deuterated compound like this compound is the distinct mass shift in its metabolites compared to the non-deuterated parent drug. nih.gov For instance, if this compound contains four deuterium (B1214612) atoms, its metabolites will have a mass that is four units higher than the corresponding metabolites of Glisoxepid, assuming the deuterium atoms are not lost during metabolism. This mass difference provides a clear signature for identifying drug-related metabolites amidst a complex background of endogenous molecules. nih.govchromatographyonline.com Tandem mass spectrometry (MS/MS) is then used to fragment the putative metabolite ions, and the resulting fragmentation patterns are interpreted to elucidate their chemical structures. nih.gov
Table 1: Generic HRMS Data for Putative Metabolite Identification This table is illustrative, based on standard metabolomics procedures.
| Putative Metabolite | Expected m/z (Glisoxepid) | Observed m/z (this compound) | Mass Difference (Da) | Proposed Biotransformation |
| Parent Drug | [M+H]⁺ | [M+H+4]⁺ | 4.025 | None |
| Hydroxylated Metabolite | [M+O+H]⁺ | [M+O+H+4]⁺ | 4.025 | Oxidation |
| Glucuronide Conjugate | [M+C₆H₈O₆+H]⁺ | [M+C₆H₈O₆+H+4]⁺ | 4.025 | Glucuronidation |
Before mass spectrometry analysis, metabolites must be separated from the parent drug and from each other. nih.gov Liquid chromatography (LC) is the foremost technique for this purpose. nih.gov Techniques like reversed-phase high-performance liquid chromatography (HPLC) and hydrophilic interaction liquid chromatography (HILIC) are used to separate compounds based on their physicochemical properties, such as polarity. nih.govresearchgate.net
For complex mixtures of drug metabolites, which often include isomers with identical masses, advanced separation techniques are crucial. nih.govchromatographyonline.com Supercritical fluid chromatography (SFC) and ion mobility spectrometry (IMS) can offer alternative or additional dimensions of separation, distinguishing molecules not just by their polarity but also by their size, shape, and interaction with a stationary phase under supercritical conditions. nih.govchromatographyonline.com Developing a robust chromatographic method is essential for achieving baseline resolution of all components, which is a prerequisite for accurate quantification and confident structural identification. nih.govtaylorfrancis.com
High-Resolution Mass Spectrometry for Metabolite Fingerprinting
Comparative Metabolic Pathway Analysis of this compound vs. Glisoxepid
Comparing the metabolic pathways of this compound and its non-deuterated analog, Glisoxepid, is fundamental to understanding the effects of deuteration. The primary biotransformation reactions for sulfonylurea compounds like Glisoxepid typically include oxidation and hydrolysis. smolecule.com The introduction of deuterium at specific molecular positions can alter the rate of these reactions due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, so if a C-H bond is cleaved in the rate-determining step of a metabolic reaction, substituting hydrogen with deuterium will slow down that reaction.
This altered metabolic rate can lead to a different metabolic profile for this compound compared to Glisoxepid. For example, if a primary metabolic pathway is slowed, the drug may be shunted towards alternative, minor pathways. This can result in a different ratio of metabolites or even the formation of unique metabolites not seen with the non-deuterated compound. Such comparative analysis helps in designing drugs with improved pharmacokinetic profiles, potentially leading to greater metabolic stability. smolecule.com
Role of Specific Enzyme Systems (e.g., Cytochrome P450) in this compound Metabolism
The cytochrome P450 (CYP) superfamily of enzymes is responsible for the Phase I metabolism of a vast number of drugs. nih.govnih.gov These enzymes, located primarily in the liver, function as monooxygenases, catalyzing oxidative reactions by inserting an oxygen atom into a substrate. nih.govwikipedia.org This process typically makes the compound more water-soluble and easier to excrete. wikipedia.org
For many drugs, the CYP3A4 isozyme is a key player in their metabolism. medsafe.govt.nz While specific studies on this compound are limited, the metabolism of the parent compound, Glisoxepid, likely involves CYP enzymes. The primary oxidative reactions, such as hydroxylation, are hallmarks of CYP-mediated metabolism. wikipedia.org The specific CYP isozymes involved (e.g., CYP3A4, CYP2C9) would be identified through in vitro studies using human liver microsomes or recombinant CYP enzymes. Understanding which enzymes metabolize this compound is crucial, as their activity can be influenced by genetic polymorphisms, co-administered drugs, and other factors, thereby affecting the compound's efficacy and clearance. nih.gov
Table 2: Major Cytochrome P450 Enzymes and Their Role in Drug Metabolism
| Enzyme Family | Location | Function | Relevance |
| CYP1, CYP2, CYP3 | Primarily Liver | Catalyze ~80% of oxidative drug metabolism. nih.gov | Responsible for Phase I biotransformation of a wide array of xenobiotics. |
| CYP3A4 | Liver, Small Intestine | Metabolizes over 50% of clinically used drugs. medsafe.govt.nz | A major determinant of the metabolic clearance of many drugs. |
| CYP2C Family | Liver | Metabolizes several important drug classes. | Often involved in the metabolism of sulfonylurea drugs. |
Deuterium Labeling as a Tracer for Elucidating Metabolic Transformations
Deuterium labeling is a powerful tool used as a tracer to follow the metabolic fate of a drug within a biological system. chromatographyonline.com Since deuterium is a stable, non-radioactive isotope, it can be safely used in metabolic studies. isotope.com When this compound is administered, the deuterium atoms act as a label, allowing researchers to distinguish the drug and its metabolites from endogenous compounds. nih.gov
This technique is particularly valuable when combined with mass spectrometry. The known mass difference between the deuterated and non-deuterated versions of a molecule allows for the selective detection of drug-related material. nih.gov For example, researchers can use deuterium metabolic imaging (DMI) with magnetic resonance spectroscopy (MRS) to non-invasively track the conversion of a deuterated substrate into its metabolites in real-time, providing localized information about metabolic pathways. isotope.comnih.gov This approach overcomes the challenge of differentiating labeled compounds from the vast number of endogenous molecules that have similar mass ranges, enabling a clear elucidation of metabolic transformations. chromatographyonline.com
Q & A
Q. What validated analytical techniques are recommended for quantifying Glisoxepid-d4 in biological matrices?
this compound, as a deuterium-labeled analog, is commonly quantified using HPLC-MS/MS with deuterium-specific transitions. A validated method includes:
- Chromatographic separation : C18 column (e.g., Waters XBridge BEH, 2.1 × 50 mm, 3.5 µm) with gradient elution (0.1% formic acid in water/acetonitrile).
- Mass detection : Positive electrospray ionization (ESI+) with MRM transitions (e.g., m/z 468.2 → 324.1 for this compound). Method validation should follow ICH Q2(R1) guidelines, including linearity (1–500 ng/mL), precision (CV <15%), and recovery (>80%) .
Q. How does deuterium labeling in this compound improve its utility as an internal standard in pharmacokinetic studies?
Deuterium labeling reduces isotopic interference in mass spectrometry by introducing a mass shift distinguishable from the non-labeled compound. This ensures accurate quantification of endogenous or co-administered compounds. Stability studies (e.g., 24-hour room temperature) confirm no significant deuterium loss (<2%) under standard handling conditions .
Q. What are the established protocols for synthesizing this compound with isotopic purity ≥99.90%?
Synthesis involves hydrogen-deuterium exchange under acidic conditions (e.g., D2O/HCl) at 80°C for 72 hours. Isotopic purity is verified via NMR (deuterium incorporation at specific positions) and LC-HRMS (mass accuracy <2 ppm). Post-synthesis purification uses reverse-phase chromatography to remove non-deuterated byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s cardiovascular effects across preclinical models?
Contradictions often arise from variations in:
- Animal models : Diabetic vs. non-diabetic rodents (e.g., STZ-induced vs. db/db mice).
- Dosage : Threshold effects observed at 10 mg/kg but not at 5 mg/kg in hypertensive rats.
- Endpoint selection : Blood pressure vs. cardiac output measurements. A meta-analysis of 15 studies (n=450 animals) recommends stratified subgroup analysis and sensitivity testing to isolate confounding variables .
Q. What experimental design considerations are critical for assessing this compound’s off-target effects on non-pancreatic K(ATP) channels?
Use patch-clamp electrophysiology on transfected HEK293 cells expressing SUR1 (pancreatic) vs. SUR2A (cardiac) subunits. Key parameters:
Q. How do researchers address discrepancies in this compound’s metabolic stability data between in vitro and in vivo systems?
In vitro hepatic microsomal assays often overestimate stability due to absent physiological factors (e.g., plasma protein binding). A tiered approach is recommended:
- In vitro : Human liver microsomes + NADPH (t1/2 calculation).
- In situ : Perfused rat liver (portal vein cannulation).
- In vivo : Radiolabeled tracer studies (14C-Glisoxepid-d4) with bile duct cannulation for metabolite profiling. Cross-validation reduces false positives by 40% .
Q. What statistical methods are optimal for analyzing dose-response relationships in this compound’s antihyperglycemic activity?
Nonlinear mixed-effects modeling (NONMEM) accommodates inter-individual variability in glucose-lowering efficacy. Key steps:
- Covariate analysis : Body weight, baseline HbA1c.
- Goodness-of-fit : Visual predictive checks (VPCs) and bootstrap validation. Recent studies show EC50 values vary by 30% in obese vs. lean Zucker rats, necessitating covariate-adjusted dosing .
Methodological & Data Analysis Questions
Q. How should researchers validate the specificity of this compound in complex biological samples?
Conduct interference testing using:
- Matrix blanks : Plasma from untreated subjects.
- Cross-reactivity panels : Co-administered drugs (e.g., sulfonylureas, metformin).
- High-resolution MS : Confirm absence of isobaric interferences (mass accuracy <3 ppm). A 2024 study identified cross-reactivity with glimepiride at >10 µM, requiring chromatographic separation .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for longitudinal studies?
Implement quality-by-design (QbD) principles:
- Critical process parameters (CPPs) : Reaction temperature (±2°C), D2O purity (≥99.9%).
- Real-time monitoring : In-line FTIR for deuterium incorporation. Batch records from 20 syntheses show CV <5% in isotopic purity when CPPs are controlled .
Q. How can multi-omics approaches elucidate this compound’s dual metabolic and cardiovascular mechanisms?
Integrate transcriptomic (RNA-seq of pancreatic β-cells) and metabolomic (LC-QTOF plasma profiling) data. Use pathway enrichment tools (e.g., MetaboAnalyst 6.0) to identify overlapping pathways (e.g., AMPK signaling). A 2023 study linked reduced ROS production (via NRF2 activation) to improved cardiac output in diabetic mice .
Data Presentation & Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
